N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-23(2)13-8-14-24(19(25)15-27-16-9-5-4-6-10-16)21-22-20-17(26-3)11-7-12-18(20)28-21;/h4-7,9-12H,8,13-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOKLYTIKOIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Dimethylamino group : Enhances solubility and may influence pharmacokinetics.
- Benzo[d]thiazole moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
- Phenoxyacetamide structure : Known for its role in modulating biological pathways.
The molecular formula of the compound is , with a molecular weight of approximately 423.96 g/mol.
Preliminary studies suggest that this compound may act through several mechanisms:
- Inhibition of Deubiquitylating Enzymes : The compound has shown potential as an inhibitor of deubiquitylating enzymes, which are crucial for regulating protein degradation and cellular signaling pathways. This inhibition may lead to altered cellular responses, particularly in cancer cells.
- STING Pathway Activation : Similar compounds have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a pivotal role in immune response modulation. Activation of this pathway can enhance the body's defense mechanisms against tumors and infections.
Biological Activities
The biological activities associated with this compound include:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. These effects may be attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The benzo[d]thiazole component is known for its antimicrobial activity, suggesting that this compound may also possess similar effects against various pathogens.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of benzothiazole-acetamide derivatives, which are often modified to optimize pharmacological properties. Key structural analogues include:
Key Observations :
Substituent Impact on Solubility: The 4-methoxy group in the target compound enhances hydrophilicity compared to the 6-nitro (electron-withdrawing) or 6-fluoro (moderately polar) substituents in analogues . The phenoxyacetamide moiety in the target compound provides conformational flexibility, whereas rigid scaffolds like quinoline carboxamide () may reduce metabolic stability .
Synthetic Pathways: The target compound likely follows a multi-step synthesis involving: (i) Formation of the benzothiazole ring via cyclization (similar to , which uses ZnCl₂ as a catalyst for thiazolidinone synthesis). (ii) Alkylation of the dimethylaminopropyl chain (analogous to S-alkylation methods in for triazole derivatives). In contrast, analogues with thiadiazole or triazole rings () require harsher conditions, such as concentrated sulfuric acid or sodium hydroxide reflux .
Physicochemical Properties: The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogues like N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (), which lacks ionizable groups . IR and NMR Data:
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions impact yield?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the benzo[d]thiazol core through cyclization of substituted thioureas or thioamides .
- Step 2 : Alkylation or acylation to introduce the dimethylaminopropyl and phenoxyacetamide groups .
- Step 3 : Hydrochloride salt formation for stability .
Q. Key Optimization Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation improves yields to >70% .
- Temperature : Reactions often proceed at 60–80°C to balance rate and side-product formation .
Q. Example Data :
| Step | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 12 | 65 | 92 |
| 2 | 8 | 72 | 95 |
| 3 | 4 | 88 | 98 |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- NMR Spectroscopy : - and -NMR confirm substituent connectivity and regiochemistry (e.g., methoxy group at C4 of benzothiazole) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., observed m/z 438.9 vs. calculated 438.9) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
Comparative studies of structural analogs reveal:
- Methoxy group (C4) : Enhances metabolic stability but may reduce binding affinity to certain kinases .
- Dimethylaminopropyl chain : Increases solubility and modulates interactions with charged residues in target proteins .
Q. Data Contradiction Analysis :
- Example : Analog N-(3-chloropropyl) shows 10× higher cytotoxicity but poor solubility vs. the dimethylaminopropyl variant . Resolution involves balancing lipophilicity (logP) via computational modeling (e.g., Schrödinger Suite) .
Q. Comparative Activity Table :
| Analog Substituent | Target IC50 (nM) | Solubility (mg/mL) |
|---|---|---|
| -OCH3 (Parent) | 45 | 0.8 |
| -Cl | 5 | 0.1 |
| -CF3 | 120 | 1.2 |
Q. What experimental strategies resolve discrepancies in reported biological activity across studies?
- Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays to minimize variability .
- Metabolic Stability Testing : Compare half-life in liver microsomes (e.g., human vs. murine) to explain species-specific activity differences .
- Molecular Docking : Identify binding pose variations (e.g., flipped benzothiazole orientation) using AutoDock Vina .
Case Study : Conflicting IC50 values (10 nM vs. 200 nM) for EGFR inhibition were traced to buffer pH affecting protonation of the dimethylamino group .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
Q. Methodological Resources
- Synthesis Protocols : Detailed in patents US2023019321A1 and methods from J. Med. Chem. .
- Biological Assays : Standardized protocols for kinase inhibition (PMID: 38458821) .
- Data Repositories : Cambridge Structural Database (CSD) entries for crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
